

# Predicted NMR Spectral Data for 4-Methoxypyridin-2-amine

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Compound of Interest

Compound Name: 4-Methoxypyridin-2-amine

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The predicted 1H and 13C NMR chemical shifts for **4-Methoxypyridin-2-amine** are summarized in the following tables. These predictions are based on established substituent effects on the pyridine ring.[1]

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Methoxypyridin-2-amine**[1]

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-OCH₃	3.7 - 3.9	Singlet	3H
-NH <sub>2</sub>	4.5 - 5.5	Broad Singlet	2H
Pyridine H-3	6.0 - 6.2	Doublet	1H
Pyridine H-5	6.3 - 6.5	Doublet of Doublets	1H
Pyridine H-6	7.6 - 7.8	Doublet	1H

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Methoxypyridin-2-amine**[1]



Carbon	Predicted Chemical Shift (δ, ppm)	
-OCH₃	54 - 56	
C-2	160 - 164	
C-3	95 - 100	
C-4	165 - 169	
C-5	105 - 110	
C-6	148 - 152	

## **Comparative NMR Data of Alternative Compounds**

To provide context for the predicted spectra of **4-Methoxypyridin-2-amine**, experimental NMR data for three alternative pyridine derivatives are presented below. These compounds, 4-Methoxypyridine, 4-Methylpyridin-2-amine, and 4-Aminopyridine, offer insights into the electronic effects of different substituents on the pyridine ring.

Table 3: Experimental <sup>1</sup>H NMR Data for Alternative Pyridine Derivatives

Compoun d	Solvent	H-2 (ppm)	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	Other (ppm)
4- Methoxypy ridine	Unspecifie d	8.24 (d)	6.72 (d)	6.72 (d)	8.24 (d)	3.85 (s, 3H, - OCH₃)
4- Methylpyrid in-2-amine	CDCl₃	-	6.37 (d)	6.20 (s)	7.81 (d)	4.68 (br s, 2H, -NH <sub>2</sub> ), 2.16 (s, 3H, -CH <sub>3</sub> )
4- Aminopyrid ine	Unspecifie d	8.13 (d)	6.58 (d)	6.58 (d)	8.13 (d)	5.8 (br s, 2H, -NH <sub>2</sub> )



Table 4: Experimental <sup>13</sup>C NMR Data for Alternative Pyridine Derivatives

Compo und	Solvent	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	Other (ppm)
4- Methoxy pyridine	Unspecifi ed	150.3	110.0	165.2	110.0	150.3	55.2 (- OCH₃)
4- Methylpy ridin-2- amine	Unspecifi ed	159.0	112.5	148.1	122.1	148.1	21.0 (- CH₃)
4- Aminopyr idine	Unspecifi ed	150.0	109.1	151.7	109.1	150.0	-

### **Experimental Protocols**

The following is a standard protocol for acquiring high-resolution 1H and 13C NMR spectra of small organic molecules like **4-Methoxypyridin-2-amine**.[1]

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl Sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>).
- If quantitative analysis is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Cap the NMR tube and ensure the sample is completely dissolved by gentle vortexing or sonication.
- 2. NMR Spectrometer Parameters (for a 400 MHz instrument):



### For <sup>1</sup>H NMR:

- Pulse Program: Standard single-pulse (e.g., zg30).
- Number of Scans: 16-32.
- Spectral Width: 16 ppm.
- Acquisition Time: Approximately 4 seconds.
- Relaxation Delay: 1-2 seconds.

#### For <sup>13</sup>C NMR:

- Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
- Number of Scans: 1024 or more, as needed for an adequate signal-to-noise ratio.
- Spectral Width: 240 ppm.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- 3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.
- Perform peak picking for both <sup>1</sup>H and <sup>13</sup>C spectra.

### **Visualization**



To aid in the interpretation of the NMR data, the chemical structure of **4-Methoxypyridin-2-amine** with IUPAC numbering is provided below.

Caption: Structure of **4-Methoxypyridin-2-amine** with atom numbering.

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### References

- 1. benchchem.com [benchchem.com]
- 2. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
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